molecular formula C17H13F3N4OS B2502686 4-amino-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide CAS No. 1251676-67-1

4-amino-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide

Cat. No. B2502686
CAS RN: 1251676-67-1
M. Wt: 378.37
InChI Key: ZZQZIJOEDXQBRR-UHFFFAOYSA-N
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Description

The compound "4-amino-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related benzamide-based heterocycles has been described in the literature. For instance, a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives has been reported, involving the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions to incorporate the pyridinyl and trifluoromethylbenzyl groups.

Molecular Structure Analysis

The molecular structure of benzamide-based heterocycles is characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques would similarly be applicable to determine the molecular structure of "4-amino-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide," ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The reactivity of such compounds is typically explored in the context of their biological activity. For example, the synthesized benzamide-based compounds were tested for their anti-influenza A virus activity . The chemical reactions involved in the biological assays could provide insights into the reactivity of the compound of interest, especially if it shares similar structural features with the compounds tested.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide-based heterocycles, such as solubility, stability, and metabolic clearance, are crucial for their potential as therapeutic agents. The discovery of novel benzo[d]isothiazole-3-carboxamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) revealed improved metabolic clearance and CYP1A2 profiles . These properties are important for the pharmacokinetic and toxicological profile of the compound and would be relevant for "4-amino-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide" as well.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Isothiazole derivatives, including compounds like 4-amino-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide, have been extensively studied for their potential therapeutic properties. These compounds exhibit a wide range of biological activities, making them prime candidates for the development of new drugs targeting Central Nervous System (CNS) disorders, among other conditions. The structural diversity and the presence of functional chemical groups in these compounds contribute to their pharmacological potential, including activities ranging from antibacterial to anticancer properties (S. Saganuwan, 2017).

Agricultural Applications

The versatility of isothiazole derivatives extends into the agricultural sector, where they have been utilized in the production of pesticides and plant growth regulators. These compounds' ability to interact with various biological targets due to their heterocyclic structure makes them effective in controlling pests and diseases affecting crops, highlighting the potential for developing more efficient and environmentally friendly agricultural chemicals (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, B. Uspensky, 2021).

Material Science

In material science, isothiazole derivatives demonstrate potential in the development of advanced materials, including polymers and coatings with unique properties such as high thermal stability and resistance to corrosion. The incorporation of isothiazole units into polymers can significantly enhance their physical and chemical properties, making them suitable for a wide range of industrial applications (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Corrosion Inhibition

The application of isothiazole derivatives as corrosion inhibitors represents a critical area of research within the realm of chemical engineering. These compounds can form stable complexes with metal surfaces, offering protection against corrosion in various industrial settings. This application is particularly relevant in the context of oil and gas industries, where material degradation poses significant challenges (C. Verma, M. Quraishi, E. Ebenso, 2020).

properties

IUPAC Name

4-amino-3-pyridin-2-yl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4OS/c18-17(19,20)11-6-4-10(5-7-11)9-23-16(25)15-13(21)14(24-26-15)12-3-1-2-8-22-12/h1-8H,9,21H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQZIJOEDXQBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2N)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(pyridin-2-yl)-N-(4-(trifluoromethyl)benzyl)isothiazole-5-carboxamide

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